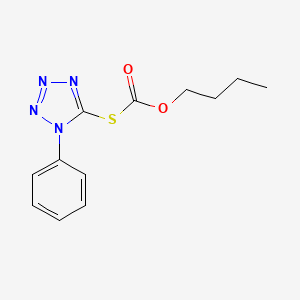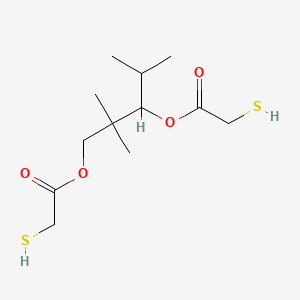
4-Phenyl-3-phenylsulfonylfuroxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-phenylsulfonylfuroxan is a compound belonging to the class of furoxans, which are known for their nitric oxide (NO) donating properties.
Preparation Methods
One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules . This method is preferred due to its efficiency and the stability it provides to the furoxan ring under various reaction conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Phenyl-3-phenylsulfonylfuroxan undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by the presence of the sulfonyl group, which can be further oxidized under specific conditions.
Reduction: The furoxan ring can be reduced, leading to the formation of different nitrogen-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
4-Phenyl-3-phenylsulfonylfuroxan has been extensively studied for its potential in various scientific fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules due to its reactive furoxan ring.
Biology: The compound’s ability to release nitric oxide makes it a valuable tool in studying NO-related biological processes.
Mechanism of Action
The primary mechanism by which 4-Phenyl-3-phenylsulfonylfuroxan exerts its effects is through the release of nitric oxide. This release occurs when the compound reacts with thiol-containing molecules, leading to high concentrations of NO. The nitric oxide then induces cellular apoptosis and necrosis, blocks the cell cycle, and inhibits cell migration and invasion . These actions are mediated through various molecular targets and pathways, including the activation of soluble guanylyl cyclase and the generation of reactive oxygen species.
Comparison with Similar Compounds
4-Phenyl-3-phenylsulfonylfuroxan can be compared with other furoxan derivatives, such as:
3-Substituted Coumarin and Phenylsulfonylfuroxan Hybrids: These compounds also exhibit potent anti-tumor activities and have been studied for their collateral sensitivity against multidrug-resistant cancer cell lines.
Quinazoline/Phenylsulfonylfuroxan Hybrids: These hybrids have shown significant antiproliferative activities and NO releasing abilities, similar to this compound.
The uniqueness of this compound lies in its specific structure, which allows for efficient NO release and its potential as a lead compound for developing new anti-tumor agents.
Properties
CAS No. |
76016-72-3 |
|---|---|
Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C14H10N2O4S/c17-14-13(21(18,19)12-9-5-2-6-10-12)15-20-16(14)11-7-3-1-4-8-11/h1-10H |
InChI Key |
CXYLRIASELQLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


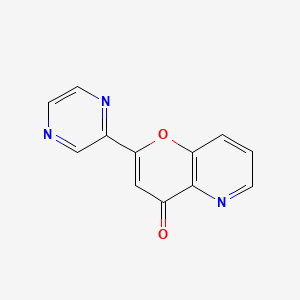
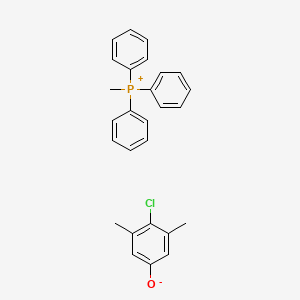

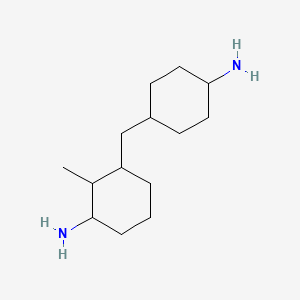
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)



